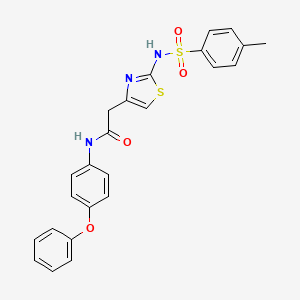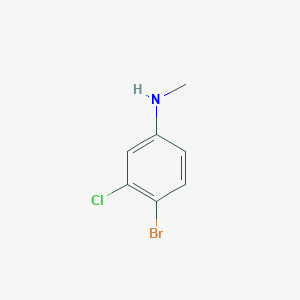
1-(2-(2-(4-Metilfenilsulfonamido)tiazol-4-il)acetil)piperidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anti-inflammatory and antitumor properties.
Industry: It may be used in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
The thiazole ring in 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound may interact with various enzymes, proteins, and other biomolecules, affecting their function and the biochemical reactions they are involved in .
Cellular Effects
The effects of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide on cells and cellular processes are not fully understood. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is not yet fully elucidated. It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Métodos De Preparación
The synthesis of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves multiple stepsThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
Imidazole derivatives: These compounds have similar chemical properties and are used in various therapeutic applications.
Propiedades
IUPAC Name |
1-[2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-12-2-4-15(5-3-12)28(25,26)21-18-20-14(11-27-18)10-16(23)22-8-6-13(7-9-22)17(19)24/h2-5,11,13H,6-10H2,1H3,(H2,19,24)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDAGHRYUZTRMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)




![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)




